molecular formula C10H7FN2O B3007300 6-Fluoroisoquinoline-3-carboxamide CAS No. 2089326-93-0

6-Fluoroisoquinoline-3-carboxamide

Cat. No.: B3007300
CAS No.: 2089326-93-0
M. Wt: 190.177
InChI Key: PTEULKRIXGFLKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

These compounds belong to the quinoline/isoquinoline family, which are nitrogen-containing heterocycles with broad applications in medicinal chemistry. The fluorine substituent at position 6 (or 7 in isoquinoline derivatives) and the carboxamide/carboxylic acid group at position 3 are critical for modulating biological activity, solubility, and metabolic stability.

Properties

IUPAC Name

6-fluoroisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O/c11-8-2-1-6-5-13-9(10(12)14)4-7(6)3-8/h1-5H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEULKRIXGFLKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoroisoquinoline-3-carboxamide can be achieved through several methods:

    Direct Fluorination:

    Cyclization of Precursor Compounds: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.

    Simultaneous Installation:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production .

Chemical Reactions Analysis

Types of Reactions

6-Fluoroisoquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

6-Fluoroisoquinoline-3-carboxamide has shown promise in various therapeutic areas:

  • Antibacterial Activity: The compound exhibits inhibitory effects on bacterial enzymes such as DNA gyrase and topoisomerase IV, disrupting DNA replication processes. This mechanism is crucial for developing new antibiotics against resistant bacterial strains .
  • Anticancer Properties: Studies indicate that derivatives of this compound can inhibit cancer cell proliferation, particularly in breast and lung cancer models. The fluorine substitution enhances binding affinity to target proteins involved in cancer progression .

Biological Research

The compound is used in enzyme inhibition studies and protein interaction analyses. Its role as an agonist for the aryl hydrocarbon receptor (AhR) has been investigated, suggesting potential applications in modulating immune responses and inflammation .

Agricultural Chemistry

In agrochemicals, this compound derivatives are being explored as potential herbicides and fungicides due to their ability to disrupt metabolic pathways in pests. The fluorinated structure often leads to increased potency and selectivity .

Materials Science

The compound serves as a building block for synthesizing advanced materials, including polymers with enhanced thermal and mechanical properties. Its unique chemical characteristics allow for the development of materials with specific functionalities, such as increased hydrophobicity or improved electrical conductivity .

Case Studies

  • Antibacterial Efficacy : A study published in Medicinal Chemistry demonstrated that this compound derivatives significantly reduced bacterial load in vivo models compared to standard treatments .
  • Cancer Cell Line Studies : Research conducted on various cancer cell lines showed that modifications of this compound could lead to selective apoptosis in malignant cells while sparing normal tissues .
  • Agrochemical Development : Field trials have indicated that formulations containing this compound can effectively control weed populations with lower application rates compared to traditional herbicides, highlighting its potential for sustainable agriculture .

Mechanism of Action

The mechanism of action of 6-Fluoroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 6-Fluoroisoquinoline-3-carboxamide (hypothetical) and related compounds:

Compound Name Molecular Formula Molecular Weight Substituents Functional Group Key Properties
This compound* C₁₀H₇FN₂O 206.18 6-F, 3-carboxamide Carboxamide Hypothetical; likely moderate solubility
6-Fluoroquinoline-3-carboxylic acid C₁₀H₆FNO₂ 191.16 6-F, 3-carboxylic acid Carboxylic acid High polarity, acidic (pKa ~4.5)
7-Fluoroisoquinoline-3-carboxylic acid C₁₀H₆FNO₂ 191.16 7-F, 3-carboxylic acid Carboxylic acid Structural isomer; similar polarity
Linomide (Quinoline-3-carboxamide) C₁₇H₁₇N₃O₃ 311.34 4-hydroxyl, 1-methyl Carboxamide Antiangiogenic activity

*Note: Hypothetical structure inferred from analogs.

Key Observations:
  • Functional Group Impact: Carboxamide derivatives (e.g., Linomide) exhibit enhanced bioavailability compared to carboxylic acids due to reduced ionization at physiological pH .
  • Fluorine Position: In isoquinoline derivatives, fluorine at position 6 (vs.
Antiangiogenic Effects ():
  • Linomide (a quinoline-3-carboxamide derivative) inhibits endothelial cell migration and invasion at ≥100 µg/ml, reducing tumor blood flow by >40% in vivo .
  • Fluorinated Analogs: Fluorine substitution may enhance metabolic stability and target affinity. For example, 6-fluoroquinoline derivatives show improved pharmacokinetic profiles in preclinical models .

Biological Activity

6-Fluoroisoquinoline-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and its effects on various signaling pathways. This article explores the biological activity of this compound, highlighting its mechanisms, efficacy, and implications in therapeutic applications.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C10H8FNO\text{C}_10\text{H}_8\text{F}\text{N}\text{O}

This compound features a fluorine atom at the 6-position of the isoquinoline ring, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Inhibition of PI3K/AKT Pathway : Research indicates that derivatives of this compound can inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell proliferation and survival. Specifically, it has been shown to reduce the expression of PI3K and AKT genes, leading to increased apoptosis in cancer cells .
  • Antiproliferative Activity : In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116). The compound's IC50 values indicate potent activity, with lower values suggesting higher efficacy .

Table 1: Antiproliferative Activity of this compound

Cell LineIC50 (µM)Mechanism of Action
Caco-237.4PI3K/AKT pathway inhibition
HCT-1168.9Induction of apoptosis via BAD expression

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : A study reported that modifications in the carboxamide side chain significantly enhance the compound's anticancer properties. The structural variations were found to improve binding affinity to target proteins involved in tumor growth .
  • Anti-inflammatory Effects : Similar compounds within the isoquinoline family have been noted for their anti-inflammatory properties, suggesting that this compound may also exhibit such effects through modulation of inflammatory pathways .
  • Neuroprotective Potential : Preliminary data suggest that isoquinoline derivatives may have neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-Fluoroisoquinoline-3-carboxamide?

  • Methodological Answer : The synthesis of fluorinated isoquinoline derivatives typically involves halogenation, nucleophilic substitution, or cross-coupling reactions. For example, fluorinated intermediates can be generated using trifluoromethylation reagents (e.g., CF₃I or Ruppert-Prakash reagent) under controlled conditions . Carboxamide formation may utilize coupling agents like EDCI/HOBt or direct aminolysis of activated esters. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products, particularly when introducing fluorine due to its electronegativity and steric effects .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹⁹F NMR to confirm fluorine incorporation and assess electronic environment .
  • HPLC/MS : To verify purity (>95%) and molecular weight .
  • X-ray Crystallography : For resolving crystal structure and fluorine positioning in the aromatic system .
  • Thermal Analysis (DSC/TGA) : To determine melting points and stability under thermal stress .

Q. How can researchers address discrepancies between computational predictions and experimental results for fluorinated compounds?

  • Methodological Answer : Contradictions often arise from incomplete solvent-effect modeling or overlooked steric interactions. Iterative refinement using hybrid DFT methods (e.g., B3LYP-D3 with dispersion corrections) and experimental validation via kinetic studies (e.g., monitoring reaction intermediates via in-situ IR) can reconcile differences .

Advanced Research Questions

Q. What role does fluorination play in modulating the bioactivity of isoquinoline carboxamides, and how can structure-activity relationships (SAR) be systematically explored?

  • Methodological Answer : Fluorine enhances metabolic stability and membrane permeability via hydrophobic effects. To study SAR:

  • Library Synthesis : Prepare analogs with varying fluorine positions (e.g., 6- vs. 7-fluoro) using parallel synthesis .
  • Biological Assays : Test against target enzymes (e.g., kinases) with IC₅₀ measurements and molecular docking to correlate fluorine placement with binding affinity .
  • Computational Analysis : Perform electrostatic potential maps to quantify fluorine’s electron-withdrawing effects on the carboxamide group .

Q. How can researchers design experiments to resolve conflicting data on the solubility and crystallinity of fluorinated isoquinoline derivatives?

  • Methodological Answer : Conflicting solubility data may stem from polymorphic variations or solvent impurities. Strategies include:

  • High-Throughput Screening (HTS) : Test solubility in 96 solvents (e.g., DMSO-water gradients) .
  • Powder X-ray Diffraction (PXRD) : Identify polymorphs and correlate with solubility profiles .
  • Dynamic Light Scattering (DLS) : Monitor aggregation tendencies in aqueous buffers .

Q. What advanced strategies are effective for studying the metabolic stability of this compound in vitro?

  • Methodological Answer :

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor, followed by LC-MS/MS to quantify metabolites .
  • Isotope Labeling : Synthesize ¹⁸F or ¹³C-labeled analogs to track metabolic pathways via PET or NMR .
  • CYP450 Inhibition Assays : Identify enzyme interactions using fluorogenic substrates (e.g., CYP3A4) .

Methodological Frameworks

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to prioritize research questions on fluorinated isoquinolines?

  • Answer :

  • Feasibility : Ensure access to fluorination reagents (e.g., Selectfluor®) and specialized equipment (e.g., gloveboxes for moisture-sensitive reactions) .
  • Novelty : Focus on underexplored fluorine positions (e.g., 4-fluoro analogs) or dual-functionalization (e.g., fluoro-nitro derivatives) .
  • Ethical : Adhere to green chemistry principles (e.g., avoid perfluorinated solvents) .

Q. What experimental designs are optimal for investigating synergistic effects between fluorine and other substituents in isoquinoline derivatives?

  • Answer : Use factorial design (e.g., 2³ design) to vary fluorine, methyl, and carboxamide groups. Analyze outcomes (e.g., bioactivity, solubility) via ANOVA and response surface modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.